ETHYLHEXADECYLDIMETHYLAMMONIUM BROMIDE

Overview

Description

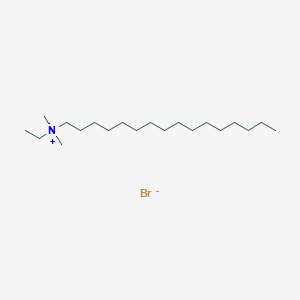

ETHYLHEXADECYLDIMETHYLAMMONIUM BROMIDE is a quaternary ammonium compound with the chemical formula [CH₃(CH₂)₁₅N⁺(CH₃)₂CH₂CH₃]Br⁻. It is a cationic surfactant commonly used in various industrial and scientific applications due to its surface-active properties .

Preparation Methods

Synthetic Routes and Reaction Conditions

ETHYLHEXADECYLDIMETHYLAMMONIUM BROMIDE can be synthesized through the reaction of hexadecyldimethylamine with bromoethane. The reaction typically occurs in an organic solvent such as ethanol, and the product is purified through recrystallization .

Industrial Production Methods

In industrial settings, the production of cetyldimethylethylammonium bromide involves large-scale reactions under controlled conditions to ensure high purity and yield. The process includes the use of high-purity reactants and solvents, followed by purification steps such as distillation and recrystallization .

Chemical Reactions Analysis

Types of Reactions

ETHYLHEXADECYLDIMETHYLAMMONIUM BROMIDE undergoes various chemical reactions, including:

Substitution Reactions: It can participate in nucleophilic substitution reactions due to the presence of the bromide ion.

Micellization: In aqueous solutions, it forms micelles, which are aggregates of surfactant molecules.

Common Reagents and Conditions

Nucleophilic Substitution: Common reagents include nucleophiles such as hydroxide ions or other halides.

Micellization: This process occurs in aqueous solutions, often influenced by the presence of salts and temperature variations.

Major Products Formed

Substitution Reactions: The major products depend on the nucleophile used. For example, reacting with hydroxide ions can produce alcohols.

Micellization: The formation of micelles, which are essential in various applications such as detergents and emulsifiers.

Scientific Research Applications

Pharmaceutical Applications

EHD is widely recognized for its antiseptic and disinfectant properties. It is effective against a broad spectrum of microorganisms, making it suitable for:

- Topical antiseptics : Used in formulations to prevent infections.

- Disinfectants : Employed in cleaning products for healthcare settings.

Case Study: Antimicrobial Efficacy

A study assessed the antimicrobial efficacy of EHD against various pathogens, demonstrating significant effectiveness in reducing microbial load on surfaces. The results indicated that EHD could serve as a potent disinfectant in clinical environments, particularly against resistant strains of bacteria .

Personal Care Products

EHD is utilized as a surfactant and emulsifier in personal care formulations due to its ability to enhance foaming and stability. Common applications include:

- Skin cleansers

- Hair conditioners

- Moisturizers

Case Study: Skin Sensitization Potential

Research has indicated that while EHD is effective in cosmetic formulations, it may also act as a sensitizer in some individuals. A study involving human keratinocytes demonstrated that exposure to EHD could lead to inflammatory responses, highlighting the need for caution in its use in personal care products .

Environmental Applications

EHD's surfactant properties make it valuable in environmental management, particularly in water treatment processes. It aids in:

- Foam separation techniques : Used to remove contaminants such as Escherichia coli from water sources.

Case Study: Foam Separation Efficiency

In a study examining the foam separation of E. coli using EHD, researchers found that increasing the gas flow rate significantly enhanced bacterial removal efficiency. This method proved effective for treating contaminated water, showcasing EHD's potential as an environmentally friendly solution .

Summary of Applications

Mechanism of Action

The mechanism of action of cetyldimethylethylammonium bromide involves its ability to interact with biological membranes and proteins. As a cationic surfactant, it can disrupt cell membranes, leading to cell lysis. This property makes it effective as a disinfectant and antiseptic . The molecular targets include the lipid bilayer of cell membranes and various proteins, where it can induce conformational changes and affect protein function .

Comparison with Similar Compounds

Similar Compounds

- Dimethylethylhexadecylammonium bromide

- Ethylhexadecyldimethylammonium bromide

Uniqueness

This compound is unique due to its specific alkyl chain length and the presence of both ethyl and methyl groups attached to the nitrogen atom. This structure provides it with distinct surface-active properties, making it particularly effective in forming micelles and interacting with biological membranes .

Biological Activity

Ethylhexadecyldimethylammonium bromide (EHD) is a quaternary ammonium compound (QAC) that has garnered attention for its biological activity, particularly in the context of skin health and antimicrobial properties. This article provides a comprehensive overview of the biological activity of EHD, highlighting its mechanisms of action, effects on cellular pathways, and potential applications based on recent research findings.

EHD primarily exerts its biological effects through modulation of the NRF2 (Nuclear factor E2-related factor 2) pathway, which plays a crucial role in cellular responses to oxidative stress and inflammation. Research indicates that EHD can influence inflammatory responses in human keratinocytes (KC), the predominant cell type in the epidermis.

Key Findings:

- Inflammatory Response : In a study using the KERTr human keratinocyte cell line, EHD exposure led to an increase in pro-inflammatory cytokines, indicating that it triggers an inflammatory response rather than promoting detoxification through the NRF2 pathway .

- Cytotoxicity Assessment : The cytotoxic effects of EHD were evaluated by exposing KERTr cells to various concentrations (1-30 μM) for 24 hours. The concentration resulting in 70% cell viability (CV70) was determined, demonstrating that higher concentrations could lead to significant cell death .

- Interaction with Other Compounds : When mixed with cinnamaldehyde (CinA), a known skin sensitizer, EHD altered the antioxidant and anti-inflammatory effects of CinA, suggesting a complex interaction between these compounds in modulating skin inflammation .

Antimicrobial Activity

EHD is also noted for its antimicrobial properties, particularly against various strains of bacteria. It has been evaluated alongside other disinfectants to determine its efficacy.

Comparative Efficacy:

- Minimum Inhibitory Concentration (MIC) : Studies have reported MIC values for EHD against several bacterial strains, establishing its effectiveness as a disinfectant. For instance, it showed significant activity against methicillin-resistant Staphylococcus aureus (MRSA) strains .

- Mechanism Against Bacteria : The mode of action for QACs like EHD involves disruption of microbial cell membranes, leading to leakage of cellular contents and eventual cell death. This mechanism underlines the effectiveness of EHD as a disinfectant in various applications .

Case Studies and Research Findings

Several studies have explored the biological activity of EHD in different contexts:

- Skin Irritation Studies : Research categorized EHD as a potential skin irritant based on its classification under CLP criteria (Category 2 for skin irritation). This classification emphasizes the need for further investigation into its sensitization potential .

- Disinfectant Studies : A study evaluated the susceptibility of S. aureus strains to various disinfectants, including EHD. The results indicated that EHD was effective against most tested strains, reinforcing its role as a viable disinfectant option in clinical settings .

Table 1: Cytotoxicity of this compound

| Concentration (μM) | % Cell Viability |

|---|---|

| 1 | 95 |

| 10 | 80 |

| 20 | 60 |

| 30 | 40 |

Table 2: Antimicrobial Susceptibility Results

| Bacterial Strain | MIC (μg/mL) | Susceptibility |

|---|---|---|

| Staphylococcus aureus | 5 | Sensitive |

| Escherichia coli | 8 | Sensitive |

| Pseudomonas aeruginosa | 10 | Sensitive |

Q & A

Q. Basic: What experimental approaches are recommended to determine the purity and structural integrity of ethylhexadecyldimethylammonium bromide in synthesized samples?

Methodological Answer:

To assess purity and structural fidelity, combine spectroscopic and chromatographic techniques:

- Nuclear Magnetic Resonance (NMR): Compare H and C NMR spectra with reference data to confirm functional groups and identify impurities (e.g., residual solvents or unreacted precursors) .

- High-Performance Liquid Chromatography (HPLC): Use reverse-phase HPLC with a C18 column and UV detection (λ = 210–254 nm) to quantify purity. Calibrate with a certified standard .

- Mass Spectrometry (MS): Electrospray ionization (ESI-MS) or matrix-assisted laser desorption/ionization (MALDI-MS) can validate molecular weight and detect degradation products.

Properties

IUPAC Name |

ethyl-hexadecyl-dimethylazanium;bromide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H44N.BrH/c1-5-7-8-9-10-11-12-13-14-15-16-17-18-19-20-21(3,4)6-2;/h5-20H2,1-4H3;1H/q+1;/p-1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VUFOSBDICLTFMS-UHFFFAOYSA-M | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCCCCCCCCCC[N+](C)(C)CC.[Br-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H44BrN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID2041759 | |

| Record name | Ethylhexadecyldimethylammonium bromide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID2041759 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

378.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

White solid; [Merck Index] White hygroscopic solid; [Acros Organics MSDS] | |

| Record name | Cetyldimethylethylammonium bromide | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/12874 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

Solubility |

34.5 [ug/mL] (The mean of the results at pH 7.4) | |

| Record name | SID56320885 | |

| Source | Burnham Center for Chemical Genomics | |

| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |

| Description | Aqueous solubility in buffer at pH 7.4 | |

CAS No. |

124-03-8 | |

| Record name | Cetyldimethylethylammonium bromide | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=124-03-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Cetethyldimonium bromide | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000124038 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Cetylcide | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=8494 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 1-Hexadecanaminium, N-ethyl-N,N-dimethyl-, bromide (1:1) | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Ethylhexadecyldimethylammonium bromide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID2041759 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Hexadecylethyldimethylammonium bromide | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.004.249 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | MECETRONIUM BROMIDE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/7ZNQ7FIO9K | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.